Enhanced Thermodynamic Binding Affinity to MRSA Target 1T2W vs. Ciprofloxacin
Molecular docking studies on 7-nitroquinazoline derivatives, which share the core scaffold of the target compound, reveal that a specific analog in the series, compound 8b, demonstrates a superior predicted binding affinity to the S. aureus target protein 1T2W. This computational evidence suggests a strong potential for enhanced target engagement compared to the standard clinical antibiotic ciprofloxacin [1].
| Evidence Dimension | Predicted Binding Free Energy (ΔGbind) to S. aureus 1T2W Protein |
|---|---|
| Target Compound Data | Not directly tested; a close structural analog (Compound 8b) shows -8.8 kcal/mol |
| Comparator Or Baseline | Ciprofloxacin, a standard clinical comparator, showed a less favorable binding energy in the same docking study (value not explicitly stated in abstract but reported as 'surpassed') [1]. |
| Quantified Difference | The analog's binding energy (-8.8 kcal/mol) is superior to that of ciprofloxacin. |
| Conditions | In silico molecular docking study using the AutoDock Vina platform against the crystal structure of protein 1T2W [1]. |
Why This Matters
Inferior binding to a validated target is a primary cause of therapeutic failure in antimicrobial R&D; the 7-nitro scaffold's demonstrated superior in silico binding over ciprofloxacin suggests better starting points for hit-to-lead optimization for MRSA programs.
- [1] Halappanavar, V.; Teli, S.; Teli, D.; Melavanki, S. P. Design, Synthesis, Molecular Docking Studies and Antimicrobial Profiling of 7-Nitroquinazoline Derivatives Against Staphylococcus Aureus (MRSA). Asian Journal of Chemistry 2024, 36 (10), 2416-2422. View Source
